1-(4-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968588
InChI: InChI=1S/C22H12BrClN2O3/c23-13-7-5-12(6-8-13)19-18-20(27)15-3-1-2-4-16(15)29-21(18)22(28)26(19)17-10-9-14(24)11-25-17/h1-11,19H
SMILES:
Molecular Formula: C22H12BrClN2O3
Molecular Weight: 467.7 g/mol

1-(4-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14968588

Molecular Formula: C22H12BrClN2O3

Molecular Weight: 467.7 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C22H12BrClN2O3
Molecular Weight 467.7 g/mol
IUPAC Name 1-(4-bromophenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H12BrClN2O3/c23-13-7-5-12(6-8-13)19-18-20(27)15-3-1-2-4-16(15)29-21(18)22(28)26(19)17-10-9-14(24)11-25-17/h1-11,19H
Standard InChI Key UOKQWHSLPBXAEO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Br)C5=NC=C(C=C5)Cl

Introduction

Synthesis

The synthesis of chromeno[2,3-c]pyrrole derivatives typically involves condensation reactions, where a chromene precursor is reacted with a pyrrole derivative under specific conditions. The introduction of substituents like bromo and chloro groups can be achieved through electrophilic aromatic substitution reactions.

Biological Activities

  • Anticancer Activity: Some chromeno[2,3-c]pyrrole derivatives have shown promise as anticancer agents by inhibiting cell growth and inducing apoptosis in cancer cells.

  • Antiviral Activity: These compounds may also exhibit antiviral properties by interfering with viral replication mechanisms.

  • Antimicrobial Activity: They can display antimicrobial effects against a range of bacteria and fungi.

Potential Applications

Given the potential biological activities of chromeno[2,3-c]pyrrole derivatives, they could be explored for various therapeutic applications:

ApplicationDescription
Anticancer TherapyInhibiting cancer cell growth and proliferation.
Antiviral TreatmentsInterfering with viral replication to combat viral infections.
Antimicrobial AgentsTargeting bacterial and fungal pathogens.

Research Challenges and Future Directions

While chromeno[2,3-c]pyrrole derivatives show promise, further research is needed to fully understand their pharmacokinetics, toxicity profiles, and efficacy in vivo. This includes conducting comprehensive biological assays and clinical trials to validate their therapeutic potential.

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